molecular formula C18H18N2O3 B11979263 N'-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide CAS No. 303083-86-5

N'-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide

Cat. No.: B11979263
CAS No.: 303083-86-5
M. Wt: 310.3 g/mol
InChI Key: HSTODEZSGYYFIE-CPNJWEJPSA-N
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Description

N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an allyloxy group attached to a benzylidene moiety and a methoxy group attached to a benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone linkage, which is known to exhibit various biological activities.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes.

    Biological Studies: The compound can be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity. The allyloxy and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-(Allyloxy)benzylidene)-4-hydroxybenzohydrazide
  • N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide
  • N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide

Uniqueness

N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide is unique due to the presence of both allyloxy and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

303083-86-5

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-methoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H18N2O3/c1-3-12-23-17-7-5-4-6-15(17)13-19-20-18(21)14-8-10-16(22-2)11-9-14/h3-11,13H,1,12H2,2H3,(H,20,21)/b19-13+

InChI Key

HSTODEZSGYYFIE-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC=C

Origin of Product

United States

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